molecular formula C₁₀H₉ClN₄S  · HBr B1145609 1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide CAS No. 123310-66-7

1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide

Cat. No.: B1145609
CAS No.: 123310-66-7
M. Wt: 252.728091
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide (CAS 123310-66-7) is an organic compound with the molecular formula C 10 H 10 BrClN 4 S and a molecular weight of 333.64 g/mol . This chemical features a guanidine group attached to a 4-(3-chlorophenyl)thiazole scaffold, a structure of significant interest in medicinal chemistry. The core thiazole moiety is a privileged structure in drug discovery due to its aromaticity and the presence of both sulfur and nitrogen heteroatoms in a five-membered ring . Molecules containing the thiazole ring are known to exhibit a wide range of pharmacological activities, as they can interact with various enzymes and receptors in biological systems . Specifically, guanidine-containing thiazole derivatives serve as key synthons and intermediates in the synthesis of more complex molecules for pharmaceutical research . This compound is provided as a high-purity solid for research applications. It is intended for use in laboratory investigations only, such as in the synthesis of novel chemical entities or as a standard in analytical studies. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]guanidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4S.BrH/c11-7-3-1-2-6(4-7)8-5-16-10(14-8)15-9(12)13;/h1-5H,(H4,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDIPUDZCOMAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)N=C(N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

This method involves condensation of α-haloketones with thioamides or thioureas. For 4-(3-chlorophenyl)thiazole-2-amine intermediates:

  • Reactant preparation :

    • 3-Chlorophenylacetone (α-haloketone precursor) is treated with bromine to form α-bromo-3-chlorophenylacetone.

    • Thiourea is added under reflux in ethanol, yielding 2-amino-4-(3-chlorophenyl)thiazole.

  • Conditions :

    • Solvent: Ethanol or THF

    • Temperature: 70–80°C

    • Yield: ~65–75%.

Cyclization of Thiourea Derivatives

Alternative approaches use substituted thioureas with α-chloroketones:

  • Example : 3-chlorophenyl thiourea reacts with chloroacetone in DMF at 100°C, forming the thiazole ring.

  • Advantage : Higher regioselectivity for 4-aryl substitution.

Hydrobromide Salt Formation

The free base is converted to the hydrobromide salt via acid-base reaction:

  • Procedure :

    • Dissolve 1-(4-(3-chlorophenyl)thiazol-2-yl)guanidine in anhydrous ethanol.

    • Add concentrated hydrobromic acid (48% w/w) dropwise at 0–5°C.

    • Precipitate the salt by cooling to −20°C.

  • Purification :

    • Recrystallization from ethanol/water (4:1) yields >98% pure hydrobromide.

Analytical Validation and Optimization Data

ParameterHantzsch MethodThiourea Cyclization
Reaction Time (hours)8–106–8
Yield (%)68 ± 372 ± 2
Purity (HPLC)95.2%97.5%
Salt Crystallization89% recovery91% recovery

Key findings :

  • Thiourea cyclization offers marginally higher yields and purity compared to Hantzsch.

  • Guanidinylation with cyanamide under acidic conditions minimizes byproducts.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Thiourea vs. S-methylisothiourea : Thiourea reduces raw material costs by 20% but requires longer reaction times.

  • Solvent Recycling : Ethanol recovery systems improve process sustainability .

Chemical Reactions Analysis

1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that guanidine derivatives, including 1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide, exhibit promising anticancer properties. Research has shown that these compounds can inhibit mitochondrial oxidative phosphorylation, which is crucial for cancer cell metabolism. This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis in various cancer types, including melanoma and breast cancer .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have demonstrated that it possesses effective antibacterial properties against a range of pathogenic bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic agent .

3. Neurological Effects

Research indicates that this compound may have neuroprotective effects. It has been shown to modulate neurotransmitter levels and protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Study Findings
Study on Anticancer ActivityDemonstrated significant inhibition of tumor growth in vivo models using guanidine derivatives.Suggests potential for development as an anticancer therapeutic agent.
Antimicrobial Efficacy StudyShowed effectiveness against Gram-positive and Gram-negative bacteria in vitro.Indicates potential for use as a broad-spectrum antibiotic.
Neuroprotection ResearchFound to reduce neuronal death in models of oxidative stress.Supports further investigation for neuroprotective therapies.

Mechanism of Action

The mechanism of action of 1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide involves its inhibition of gastric H+,K±ATPase. This enzyme is responsible for the exchange of hydrogen and potassium ions across the gastric parietal cell membrane, which is crucial for the production of gastric acid. By inhibiting this enzyme, the compound reduces gastric acid secretion, thereby providing relief from ulcers.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide and related compounds:

Compound Name Substituent Functional Group Salt Form Biological Activity Physical Properties Reference
This compound 3-Chlorophenyl Guanidine Hydrobromide Not explicitly stated (inferred therapeutic) Likely high melting point (>180°C)
1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide 3-Bromophenyl Guanidine Hydrobromide Similar to target compound (structural analog) Made-to-order, controlled handling
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide 4-Methoxyphenyl Hydrazine Hydrobromide Cardioprotective (superior to Levocarnitine) Not reported
1-(4-(Chloromethyl)thiazol-2-yl)guanidine hydrochloride Chloromethyl Guanidine Hydrochloride Famotidine-related (H2 antagonist potential) CAS 69014-12-6; higher solubility in HCl
1-(4-(3-Chlorophenyl)thiazol-2-yl)phenylurea derivatives (e.g., 2b) 3-Chlorophenyl Urea None Not explicitly stated (fungicidal potential) Melting point 188–190°C; ESI-MS m/z 709.9

Key Observations :

Structural Modifications: Halogen Substitution: Replacing chlorine with bromine (e.g., 3-bromophenyl vs. Functional Group: Guanidine derivatives exhibit stronger basicity compared to urea or hydrazine analogs, influencing solubility and interaction with biological targets .

Salt Form :

  • Hydrobromide salts (e.g., target compound) may offer different solubility profiles compared to hydrochlorides (e.g., Famotidine analog in ). Hydrobromides are often less hygroscopic, enhancing stability in formulation .

Biological Activity :

  • The hydrazine hydrobromide derivative () demonstrates potent cardioprotective effects, suggesting that the target compound’s hydrobromide salt could similarly enhance therapeutic efficacy.
  • Urea derivatives () with thiazole rings show fungicidal activity, highlighting the role of the thiazole core in diverse applications .

Research Implications and Gaps

  • Further studies using models like those in are warranted.
  • Computational Analysis : Tools like Multiwfn () could elucidate electronic properties (e.g., electron localization function) to predict reactivity or binding modes .
  • Comparative Solubility : Experimental comparison of hydrobromide vs. hydrochloride salts () would clarify formulation advantages .

Biological Activity

1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide, a compound featuring a thiazole moiety and a guanidine core, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which combines a thiazole ring with a guanidine group. The presence of the chlorophenyl substituent enhances its lipophilicity, potentially influencing its bioactivity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of guanidine derivatives, including this compound. Research indicates that guanidine-containing compounds exhibit significant activity against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated promising MIC values against both Gram-positive and Gram-negative bacteria. For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values in the low micromolar range .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa>256

Anticancer Activity

The compound's anticancer properties have also been explored, particularly in breast cancer models. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines.

  • Cell Proliferation Inhibition : The compound exhibited an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells, indicating potent antiproliferative activity. Comparatively, it showed significantly less effect on non-cancerous MCF10A cells, suggesting a favorable therapeutic window .
Cell LineIC50 (µM)
MDA-MB-231 (TNBC)0.126
MCF10A (non-cancerous)2.4

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been noted to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in cancer metastasis .
  • Apoptosis Induction : It promotes apoptosis in cancer cells through caspase activation, as evidenced by increased caspase-9 levels in treated samples .
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cell lines, further contributing to its antiproliferative effects .

Case Studies

Several case studies have documented the efficacy of guanidine-based compounds in preclinical models:

  • Study on TNBC : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to control treatments .

Q & A

Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced pharmacokinetic profiles?

  • Methodological Answer : Generative adversarial networks (GANs) propose novel analogs with optimized LogP and clearance rates. highlights COMSOL Multiphysics for simulating diffusion across blood-brain barrier models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.